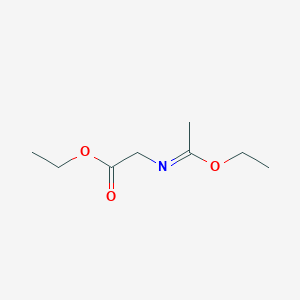

Ethyl 2-(1-ethoxyethylideneamino)acetate

説明

Ethyl 2-(1-ethoxyethylideneamino)acetate is a compound of interest due to its versatile chemical reactions and potential applications in various fields of chemistry and materials science. The compound's synthesis, structural analysis, and reactivity profile have been extensively studied, highlighting its significance.

Synthesis Analysis

The synthesis of ethyl 2-(1-ethoxyethylideneamino)acetate involves key reactions including condensation, esterification, and sometimes complex catalytic processes to achieve the desired structure. Notably, methods such as the Whol-Ziegler reaction and Williamson reaction have been employed in its synthesis, demonstrating the compound's accessibility through various synthetic routes (Baldridge et al., 2010).

Molecular Structure Analysis

The molecular structure of ethyl 2-(1-ethoxyethylideneamino)acetate has been elucidated using techniques such as NMR, IR, and mass spectral studies, providing insights into its chemical framework. Single crystal X-ray diffraction studies have further confirmed its structure, offering a detailed understanding of its molecular geometry (Jyothi et al., 2017).

Chemical Reactions and Properties

Ethyl 2-(1-ethoxyethylideneamino)acetate participates in a range of chemical reactions, showcasing its reactivity and versatility. For instance, it has been used in condensation reactions to synthesize novel compounds, demonstrating its role as a reactive intermediate in organic synthesis (Baldridge et al., 2010).

科学的研究の応用

1. Synthesis of Fluorescent Protein Chromophore Analogues

Ethyl 2-(1-ethoxyethylideneamino)acetate is used in the synthesis of 4-arylideneimidazolin-5-one analogues, related to the green fluorescent protein (GFP) chromophore. These compounds are derived from a variety of Schiff bases and have applications in biochemical research, particularly in the study of protein structure and function (Baldridge, Kowalik & Tolbert, 2010).

2. Memory Enhancement Research

In a study on mice, a compound synthesized from ethyl 2-(1-ethoxyethylideneamino)acetate demonstrated potential in enhancing memory. This research highlights the compound's neuropharmacological applications, particularly in developing treatments for memory-related disorders (Li Ming-zhu, 2010).

3. Development of Organic Compounds with Biological Activity

Ethyl 2-(1-ethoxyethylideneamino)acetate has been used in the synthesis of complex organic compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These compounds have potential in pharmaceutical research due to their unique chemical structures and properties (Yavari, Aghazadeh & Tafazzoli, 2002).

4. Pharmaceutical Applications

Ethyl 2-(1-ethoxyethylideneamino)acetate is involved in the synthesis of compounds used in medicinal chemistry, such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate. This compound serves as a coupling agent in the synthesis of peptides and other pharmaceutical products, showcasing its versatility in drug development (Thalluri, Nadimpally, Chakravarty, Paul & Mandal, 2013).

特性

IUPAC Name |

ethyl 2-(1-ethoxyethylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-11-7(3)9-6-8(10)12-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVIFILFKDQZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NCC(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304420 | |

| Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-ethoxyethylideneamino)acetate | |

CAS RN |

21164-33-0 | |

| Record name | NSC165675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

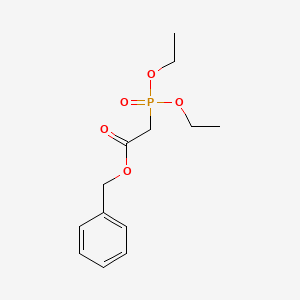

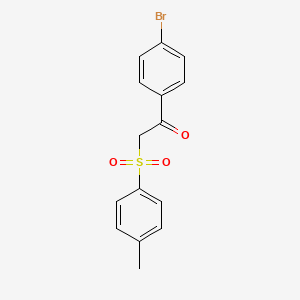

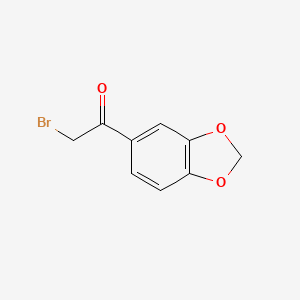

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)